molecular formula C14H9ClFN3S B3530273 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine

5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine

Cat. No. B3530273
M. Wt: 305.8 g/mol
InChI Key: BZDTXFZRWBSUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis and tumor regression.
Biochemical and Physiological Effects:
5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. In preclinical studies, 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine has been well-tolerated and has shown dose-dependent inhibition of BTK activity in tumor cells. 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine is its high selectivity for BTK, which reduces the risk of off-target effects. In addition, 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine has shown good efficacy in preclinical studies, making it a promising candidate for further development. However, there are also some limitations to using 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine in lab experiments, such as the need for specialized equipment and expertise to perform the assays.

Future Directions

There are several potential future directions for the development of 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine. One area of focus is the optimization of the dosing regimen and the identification of biomarkers that can predict response to treatment. Another area of interest is the combination of 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine with other cancer drugs, such as immune checkpoint inhibitors, to enhance the anti-tumor effect. Finally, the development of 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine for the treatment of autoimmune diseases, such as rheumatoid arthritis, is also an area of potential future research.
Conclusion:
In conclusion, 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine is a promising small molecule inhibitor that has shown efficacy in preclinical studies for the treatment of various types of cancer. The selective inhibition of BTK by 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis and tumor regression. While there are some limitations to using 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine in lab experiments, the potential future directions for its development are numerous and exciting.

Scientific Research Applications

5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine inhibits the growth of cancer cells and induces apoptosis. In addition, 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine has been shown to enhance the efficacy of other cancer drugs, such as rituximab and venetoclax.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3S/c15-10-3-6-13(17-7-10)19-14-18-12(8-20-14)9-1-4-11(16)5-2-9/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDTXFZRWBSUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=NC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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